Clavulanic Acid Methyl-d3 Ester
Description
X-ray Diffraction Analysis
While crystallographic data for the deuterated form remains unpublished, the non-deuterated parent compound crystallizes in the orthorhombic space group P212121, with unit cell parameters a = 7.89 Å, b = 10.23 Å, c = 12.45 Å. The deuterated analog is presumed to maintain this packing arrangement, given the peripheral location of the methyl group.
Nuclear Magnetic Resonance Spectroscopy
Deuteration induces predictable changes in 1H and 13C NMR spectra:
Mass Spectrometric Characterization
High-resolution mass spectrometry (HRMS) validates the isotopic composition:
| Measurement Type | Observed Value | Theoretical Value |
|---|---|---|
| Exact Mass (M+H)+ | 217.1054 | 217.1058 |
| Isotopic Abundance | CD3: 93.2% | CD3: ≥98% |
Deuterium incorporation is further verified through comparative gas chromatography-mass spectrometry (GC-MS), where the deuterated ester shows reduced hydrogen/deuterium exchange during vaporization.
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
trideuteriomethyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1D3 |
InChI Key |
HTABQNQMGKGBDT-QEYUTSQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
Canonical SMILES |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Deuteration via Esterification of Clavulanic Acid
The most common method involves the esterification of clavulanic acid with deuterated methanol (CD₃OH). This process replaces the three hydrogen atoms in the methyl group of the ester with deuterium.
Reaction Mechanism :
Clavulanic acid undergoes nucleophilic acyl substitution with CD₃OH in the presence of an acid catalyst (e.g., H₂SO₄ or HCl):
$$
\text{Clavulanic Acid} + \text{CD}3\text{OH} \xrightarrow{\text{H}^+} \text{Clavulanic Acid Methyl-d}3\text{ Ester} + \text{H}_2\text{O}
$$
Key parameters include:
- Temperature : 0–25°C to prevent β-lactam ring degradation.
- Solvent : Tetrahydrofuran (THF) or ethyl acetate for optimal solubility.
- Deuterated Reagent Purity : ≥99% CD₃OH to minimize protonated byproducts.
Industrial-Scale Production :
Isotopic Exchange Reactions
Deuterium can also be introduced via isotopic exchange using deuterium oxide (D₂O) or deuterated reducing agents. For example:
- Reductive Deuteration : Sodium borodeuteride (NaBD₄) reduces intermediate carbonyl groups, incorporating deuterium at specific positions.
- Acid-Catalyzed Exchange : Prolonged heating of clavulanic acid methyl ester in D₂O with a Lewis acid catalyst (e.g., DCl).
Challenges :
- Selectivity : Ensuring deuterium incorporation only at the methyl group requires precise control of reaction conditions.
- Byproduct Formation : Over-deuteration or side reactions at the β-lactam ring may occur at elevated temperatures.
Biosynthetic Approaches
Fermentation in Deuterated Media
Although less common, microbial fermentation in deuterium-enriched media has been explored. Streptomyces clavuligerus is cultured in a medium containing D₂O and deuterated glucose to biosynthesize deuterated intermediates.
Key Findings :
- Deuterium Incorporation : Up to 97.5% deuteration is achievable, but yields are lower compared to chemical synthesis.
- Limitations : High costs of deuterated nutrients and extended fermentation times (≥200 hours).
Purification and Quality Control
Chromatographic Techniques
Analytical Validation
- NMR Spectroscopy : Confirms deuterium placement via $$ ^1\text{H} $$-NMR (absence of methyl proton signals) and $$ ^{13}\text{C} $$-NMR.
- Mass Spectrometry : High-resolution MS verifies the molecular ion peak at m/z 216.21.
Stability Data :
| Parameter | Value | Source |
|---|---|---|
| Storage Temperature | -20°C (protected from light) | |
| Solubility | DMSO, Methanol |
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost (Relative) |
|---|---|---|---|
| Chemical Synthesis | 70–85 | 98–99 | Moderate |
| Biosynthetic | 30–50 | 95–97.5 | High |
Advantages of Chemical Synthesis :
Biosynthetic Limitations :
- Economically unfeasible for large-scale deuterated compound production.
Chemical Reactions Analysis
Hydrolysis Reactions
CAM-d3 undergoes hydrolysis under both acidic and basic conditions, typical of ester and β-lactam functionalities.
Acid-Catalyzed Hydrolysis
In acidic environments, the ester group hydrolyzes to form deuterated clavulanic acid and methanol-d3. The β-lactam ring may also hydrolyze, though at a slower rate compared to non-deuterated analogs.
Mechanism:
-
Protonation of the ester carbonyl enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
Conditions:
-
pH: 2–4
-
Temperature: 25–50°C
-
Rate Constant (k): 1.2 × 10⁻³ min⁻¹ (at pH 3, 37°C)
Base-Promoted Hydrolysis (Saponification)
Under alkaline conditions, CAM-d3 undergoes saponification to produce a carboxylate salt and methanol-d3. This reaction is irreversible due to the stability of the carboxylate product .
Mechanism:
-
Hydroxide ion attacks the ester carbonyl.
-
Alkoxide elimination releases methanol-d3.
Conditions:
β-Lactam Ring-Opening Reactions
The β-lactam ring in CAM-d3 reacts with nucleophiles (e.g., water, amines) or undergoes enzymatic cleavage.
| Reaction Type | Nucleophile | Product | Key Features |
|---|---|---|---|
| Hydrolysis | H₂O | Open-chain acid | pH-dependent; forms inactive metabolite |
| Aminolysis | NH₃ | Amide derivative | Rare under physiological conditions |
| Enzymatic | β-Lactamase | Covalent adduct | Irreversible inhibition of enzyme activity |
Kinetic Parameters for β-Lactamase Inhibition:
| Enzyme Source |
(μM) |
(s⁻¹) |
|---------------|----------------|-----------------------|
| E. coli | 0.15 | 0.08 |
| S. aureus | 0.22 | 0.05 |
Data derived from isotopic tracing studies.
Transesterification
CAM-d3 reacts with alcohols in acidic or basic conditions to form new esters. This reaction is equilibrium-driven and requires excess alcohol or removal of byproducts .
Example with Ethanol:
-
Conditions: H₂SO₄ (cat.), 60°C, 12h
-
Product: Clavulanic Acid Ethyl-d3 Ester
-
Yield: 78% (via GC-MS)
Mechanism Highlights:
-
Protonation of the carbonyl facilitates nucleophilic attack by ethanol.
Interaction with β-Lactamases
CAM-d3 irreversibly inhibits β-lactamases via a two-step mechanism:
-
Acylation: The β-lactam ring undergoes nucleophilic attack by the enzyme’s active-site serine, forming an acyl-enzyme intermediate.
-
Cross-Linking: Rearrangement stabilizes the intermediate, preventing antibiotic hydrolysis.
Isotopic Labeling Advantage:
-
Deuterium incorporation allows precise tracking of reaction intermediates using NMR or MS .
-
Studies show deuterium slows proton transfer steps, increasing intermediate stability for analysis.
Stability Under Analytical Conditions
CAM-d3 exhibits predictable degradation patterns in analytical workflows:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Plasma (pH 7.4) | β-Lactam hydrolysis | 1.2h |
| Methanol (anhydrous) | Ester transesterification | >30 days |
| Aqueous Buffer (pH 9) | Saponification | 0.8h |
Data adapted from pharmacokinetic studies in avian models .
Synthetic Modifications
CAM-d3 serves as a precursor for deuterated analogs:
Grignard Reaction:
-
Adds alkyl groups to the ester carbonyl, forming tertiary alcohols.
-
Example: Reaction with methylmagnesium bromide yields a deuterated 3° alcohol (yield: 65%) .
Reduction:
-
Sodium borohydride reduces the β-lactam carbonyl to a hydroxyl group, forming a deuterated alcohol derivative (yield: 52%).
Scientific Research Applications
Clavulanic Acid Methyl-d3 Ester is a labeled analog of Clavulanic Acid Methyl Ester, which is a substituted Clavulanic acid and functions as a β-lactamase inhibitor . Stable isotopes of Clavulanic Acid, including this compound, are employed in scientific research to investigate the properties and behavior of clavulanic acid . These isotopes, possessing a stable atomic structure, facilitate precise analysis, leading to a more profound understanding of clavulanic acid's chemical properties and potential therapeutic applications .
Scientific Research Applications
- Antibacterial Activity Studies Clavulanic acid is a molecule with antimicrobial effect used in several livestock species treatment . Researchers have examined the antibacterial activity of clavulanic acid derivatives against pathogens such as ESBL-producing E. coli and MRSA (Methicillin-resistant Staphylococcus aureus) . These studies involve evaluating minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) through broth dilution methods .
- Pharmacokinetic and Pharmacodynamic Studies Analytical methods, like LC-MS/MS, are optimized for identifying and quantifying clavulanic acid in biological samples such as broiler chicken plasma and meat . These methods help determine pharmacokinetic parameters, which are crucial for establishing appropriate dosages and ensuring the safety of animal products for human consumption .
- Veterinary Medicine Applications Clavulanic acid's beneficial properties in treating bacterial infections have led to increased interest in its use in veterinary medicine . Research focuses on determining pharmacokinetic parameters, withdrawal periods, and maximum residue limits to facilitate the introduction of clavulanic acid into treatment procedures for animals like chickens .
- Isotope Tracing Stable isotopes of Clavulanic Acid are used in scientific research to study the properties and behavior of Clavulanic Acid . The use of stable isotopes allows for more accurate and precise analysis of Clavulanic Acid, leading to a deeper understanding of its chemical properties and potential therapeutic applications .
Mechanism of Action
Clavulanic Acid Methyl-d3 Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for the degradation of β-lactam antibiotics. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics, allowing them to combat bacterial infections more effectively. The molecular targets include the active sites of β-lactamase enzymes, where the compound forms a stable complex, preventing the enzyme from degrading the antibiotic .
Comparison with Similar Compounds
Isotope-Labeled Clavulanic Acid Derivatives
CAM-d3 belongs to a family of isotopologs designed for analytical applications. Key comparisons include:
Key Findings :
- CAM-d3 and its 13C/D3 variant exhibit near-identical retention times to unlabeled clavulanic acid, making them ideal IS candidates. However, CAM-d3 solutions may contain trace impurities of unlabeled clavulanic acid, skewing quantification .
- The 13C/D3 variant offers superior isotopic purity and stability, though at a higher cost .
Structural Analogs: Clavams and β-Lactamase Inhibitors
Clavulanic acid is part of the clavam family, oxygen-containing β-lactams produced by Streptomyces clavuligerus. Comparisons with other clavams and β-lactamase inhibitors highlight functional differences:
Key Findings :
- CAM-d3 shares clavulanic acid’s β-lactamase inhibitory core but lacks therapeutic activity due to its esterification and isotopic labeling .
- Unlike clavulanic acid, which has a hydrolysis rate of 8.0 × 10⁻⁵ s⁻¹ at pH 7.5, CAM-d3’s stability in aqueous solutions is compromised, limiting its utility in long-term assays .
Analytical Performance vs. Alternative Internal Standards
CAM-d3 is compared to non-isotopic IS candidates like tazobactam and sulbactam:
| Internal Standard | Retention Time Match | Stability (pH 7.5) | Response Factor | Interference Risk |
|---|---|---|---|---|
| This compound | High | Low | Moderate | High (impurities) |
| Tazobactam | Moderate | High | High | Low |
| Sulbactam | Low | High | High | Low |
Key Findings :
- Despite superior retention time alignment, CAM-d3 is less stable than tazobactam, which is preferred in validated LC-MS methods for clavulanic acid quantification .
Pharmacokinetic Considerations
While clavulanic acid exhibits variable pharmacokinetics (bioavailability: ~60%, Tmax: 0.7–2.0 h), CAM-d3’s pharmacokinetic profile is undefined due to its role as an IS. However, its esterification likely alters clearance pathways compared to the parent acid .
Biological Activity
Clavulanic Acid Methyl-d3 Ester is a deuterated derivative of clavulanic acid, a well-known β-lactam antibiotic that serves primarily as a β-lactamase inhibitor. This compound has garnered attention for its potential applications in pharmacology, especially concerning its biological activity and pharmacokinetics. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.
- Molecular Formula: C₉H₈D₃NO₅
- Molecular Weight: 216.21 g/mol
- CAS Number: 1821757-56-5
This compound functions primarily as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics like amoxicillin and ticarcillin against resistant bacterial strains. Its mechanism involves binding to the active site of β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring structure of antibiotics, thereby restoring their antimicrobial activity.
In Vitro Studies
Recent studies have demonstrated the biological activity of this compound through various in vitro experiments:
-
Antibacterial Activity:
- This compound has shown broad-spectrum antibacterial properties when combined with other antibiotics. For instance, it enhances the effectiveness of ampicillin against resistant strains such as Klebsiella aerogenes and Staphylococcus aureus .
- A study indicated that concentrations as low as 5 µg/ml of this compound could significantly inhibit bacterial growth in the presence of ampicillin .
-
Pharmacokinetics:
- The incorporation of deuterium is believed to alter the pharmacokinetic profile of the compound. Research suggests that deuterated compounds may exhibit improved metabolic stability and altered distribution characteristics compared to their non-deuterated counterparts .
- A comparative analysis indicated that deuteration might affect the half-life and bioavailability of this compound, although specific data on these parameters remain limited .
Case Study 1: Effects on Drug Relapse Behavior
A significant study explored the effects of clavulanic acid (and by extension, its methyl ester) on drug-seeking behavior in rats. The results showed that treatment with clavulanic acid reduced methamphetamine-seeking behavior and decreased ethanol intake while restoring the expression of critical glutamate transporters in brain regions associated with addiction . This suggests potential therapeutic applications beyond its antibacterial properties.
Case Study 2: Pharmacokinetic Evaluation in Livestock
Another study focused on the pharmacokinetics of clavulanic acid in broiler chickens, which provides insights into its absorption and elimination profiles. The study administered a dose of 2.5 mg/kg and found that the maximum concentration (Cmax) was reached within 15 minutes post-administration, with a half-life (T1/2) of approximately 0.87 hours . These findings are crucial for understanding dosing regimens in veterinary medicine.
Data Summary
The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound:
| Parameter | Finding |
|---|---|
| Molecular Weight | 216.21 g/mol |
| CAS Number | 1821757-56-5 |
| Antibacterial Efficacy | Effective against resistant strains |
| Cmax in Chickens | 1.82 mg/L |
| Tmax in Chickens | 0.25 hours |
| Half-Life (T1/2) | 0.87 hours |
Q & A
Q. What are the primary analytical applications of Clavulanic Acid Methyl-d3 Ester in pharmacokinetic (PK) studies?
this compound is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify clavulanic acid in biological matrices. Its deuterated structure minimizes isotopic interference, improving accuracy during quantification. However, studies note challenges with its stability and potential impurities (e.g., residual clavulanic acid in the standard solution), which may require cross-validation with alternative internal standards like tazobactam .
Q. How should researchers prepare this compound for use in chromatographic assays?
The compound is typically reconstituted in deuterated solvents (e.g., DMSO-d6 or methanol-d4) to maintain isotopic integrity. Standard solutions should be stored at -20°C to prevent degradation, as deuterated esters are prone to hydrolysis under ambient conditions. Calibration curves must account for batch-specific purity, as commercial samples may contain impurities that skew quantification .
Q. What spectroscopic techniques are recommended to confirm the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HR-MS) are critical for verifying deuterium incorporation and esterification efficiency. For example, ²H NMR can detect incomplete deuteration at the methyl group, which may arise during synthesis .
Advanced Research Questions
Q. How can researchers optimize LC-MS methods to mitigate signal interference from this compound degradation products?
Degradation products (e.g., clavulanic acid or hydrolyzed esters) can co-elute with target analytes. To address this:
- Use reverse-phase chromatography with a C18 column and acidic mobile phases (e.g., 0.1% formic acid) to improve separation.
- Monitor for characteristic fragment ions (e.g., m/z 166.1 for clavulanic acid) to identify degradation.
- Validate method robustness using accelerated stability studies under varying pH and temperature conditions .
Q. What experimental strategies resolve discrepancies in deuterium enrichment levels reported for this compound across batches?
Batch-to-batch variability in deuteration (e.g., 95% vs. 98% D-enrichment) can impact quantification. Researchers should:
- Perform isotopic purity assays via mass spectrometry to quantify %D incorporation.
- Use stable isotope dilution assays (SIDA) with correction factors for non-deuterated contaminants.
- Collaborate with suppliers to access synthesis protocols (e.g., catalytic deuteration methods) and ensure consistency .
Q. How does the use of this compound influence the interpretation of PK/PD models for β-lactamase inhibitors?
While the compound improves assay precision, its instability in plasma may lead to underestimation of clavulanic acid exposure. Researchers should:
- Compare PK parameters (e.g., AUC, Cmax) derived from deuterated and non-deuterated standards.
- Incorporate degradation kinetics into compartmental models to adjust for in situ hydrolysis.
- Validate models using population PK approaches to account for inter-individual variability in drug metabolism .
Q. What are the implications of using this compound in studies of bacterial resistance mechanisms?
The deuterated ester can trace clavulanic acid’s interaction with β-lactamase enzymes via isotope-labeling assays. However, its altered physicochemical properties (e.g., solubility) may affect binding kinetics. Researchers should:
- Perform kinetic isotope effect (KIE) studies to assess enzymatic hydrolysis rates.
- Cross-validate results with non-deuterated clavulanic acid to isolate isotopic effects .
Methodological Considerations
- Data Contradictions : Evidence highlights discrepancies in the suitability of this compound as an internal standard due to impurities and instability. Researchers must validate each batch and consider alternatives like tazobactam for critical assays .
- Synthesis & Characterization : Refer to protocols for deuterated esters (e.g., Methyl Hexanoate-d3) for guidance on esterification and purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
